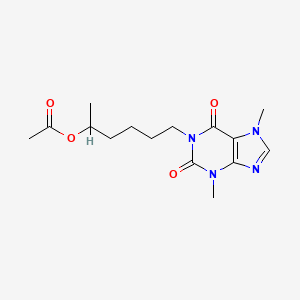
5'-O-Acetyl (R)-Lisofylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Acetyl ®-Lisofylline is a derivative of lisofylline, a compound known for its anti-inflammatory and immunomodulatory properties. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions involving immune system dysregulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl ®-Lisofylline typically involves the acetylation of lisofylline. The process begins with the preparation of lisofylline, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-O position.
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetyl ®-Lisofylline follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Acetyl ®-Lisofylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, lisofylline.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of lisofylline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5’-O-Acetyl ®-Lisofylline has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their kinetics.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of 5’-O-Acetyl ®-Lisofylline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Pathways Involved: The compound modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lisofylline: The parent compound, known for its anti-inflammatory properties.
5’-O-Acetyl-Renieramycin T: Another acetylated compound with potential anti-cancer properties.
5-O-Acetyl Bracteanolide A: A butanolide derivative with anti-inflammatory activity.
Uniqueness
5’-O-Acetyl ®-Lisofylline is unique due to its specific acetylation at the 5’-O position, which enhances its stability and bioavailability compared to its parent compound, lisofylline. This modification also potentially improves its therapeutic efficacy and reduces side effects.
Eigenschaften
IUPAC Name |
6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-10(23-11(2)20)7-5-6-8-19-14(21)12-13(16-9-17(12)3)18(4)15(19)22/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCMPQBQCXKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
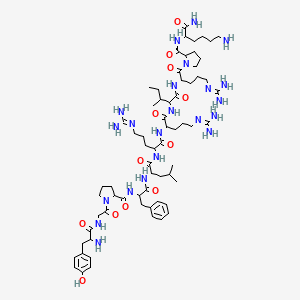

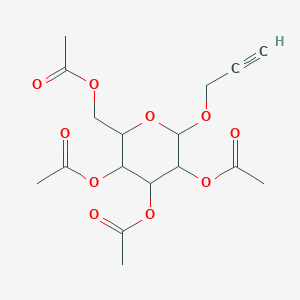
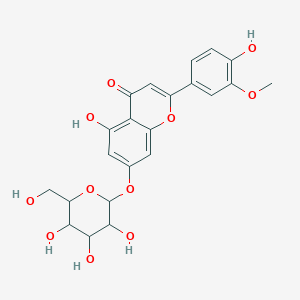
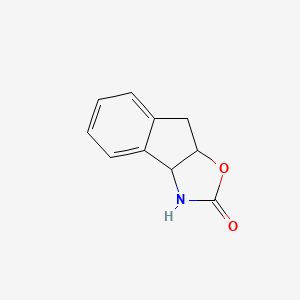
![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)

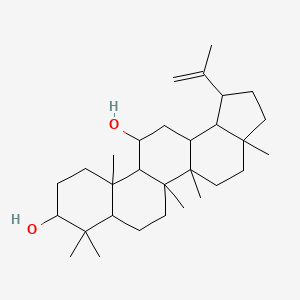
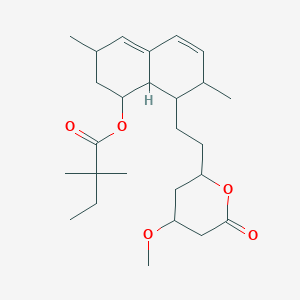
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)

